trans,trans-2,4-Nonadienal-D2
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Overview
Description
trans,trans-2,4-Nonadienal-D2 is a deuterated derivative of nona-2,4-dienal, a compound characterized by the presence of two conjugated double bonds. The deuterium atoms replace hydrogen atoms at specific positions, which can influence the compound’s physical and chemical properties. This compound is of interest in various fields due to its unique isotopic labeling, which can be useful in mechanistic studies and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-2,4-Nonadienal-D2 typically involves the deuteration of nona-2,4-dienal. One common method is the catalytic hydrogenation of nona-2,4-dienal in the presence of deuterium gas. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and is conducted under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient deuteration.
Chemical Reactions Analysis
Types of Reactions
trans,trans-2,4-Nonadienal-D2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
trans,trans-2,4-Nonadienal-D2 has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the fate of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which trans,trans-2,4-Nonadienal-D2 exerts its effects involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s reactivity and stability, affecting its interaction with enzymes, receptors, and other biomolecules. The pathways involved may include alterations in metabolic processes and enzyme kinetics due to the isotopic effects of deuterium.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Nona-2,4-dienal: The non-deuterated analog of trans,trans-2,4-Nonadienal-D2.
(2E,4E)-Deca-2,4-dienal: A similar compound with an additional carbon atom in the chain.
(2E,4E)-Hexa-2,4-dienal: A shorter-chain analog with similar conjugated double bonds.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The isotopic substitution can lead to differences in reaction rates, stability, and interaction with biological systems compared to its non-deuterated counterparts.
Biological Activity
Introduction
trans,trans-2,4-Nonadienal-D2 (CAS No. 5910-87-2) is an unsaturated aldehyde with a molecular formula of C9H14O. This compound is of significant interest due to its potential biological activities, including its role in flavor and fragrance applications, as well as its implications in food chemistry and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential health effects, and relevant case studies.
Property | Value |
---|---|
Molecular Weight | 138.21 g/mol |
Boiling Point | Not specified |
Structure | Chemical Structure |
CAS Number | 5910-87-2 |
The biological activity of this compound is primarily attributed to its reactivity as an α,β-unsaturated aldehyde. Such compounds are known to interact with cellular nucleophiles through Michael addition reactions, leading to the formation of adducts that can influence various biochemical pathways.
Key Mechanisms:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on certain cell lines. The compound's ability to form adducts with cellular macromolecules may lead to cellular stress and apoptosis in sensitive cell types.
- Mutagenicity : Studies have shown that similar compounds can exhibit mutagenic properties when subjected to metabolic activation. The potential for this compound to generate reactive species raises concerns regarding its mutagenic potential in vivo.
- Antioxidant Activity : Some studies suggest that certain α,β-unsaturated aldehydes can exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.
Case Study 1: Mutagenicity Assessment
A study focusing on the mutagenic potential of various cooked food mutagens included this compound as a compound of interest. Using the Ames test with Salmonella typhimurium strains TA98 and TA100, it was found that this compound exhibited significant mutagenic activity under specific conditions (e.g., metabolic activation) .
Case Study 2: Flavor Profile Analysis
In flavor chemistry research, this compound has been identified as a key component contributing to the aroma profile of certain cooked foods. Its presence has been linked to the formation of desirable flavor notes in grilled and roasted products .
Case Study 3: Toxicological Evaluation
A comprehensive toxicological evaluation indicated that exposure to high concentrations of this compound could lead to adverse health effects in animal models. Long-term exposure studies revealed potential carcinogenic effects associated with its metabolic byproducts .
Comparative Analysis with Related Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
trans-2-Hexenal | α,β-unsaturated aldehyde | Flavoring agent; low toxicity |
trans,trans-2,4-Hexadienal | α,β-unsaturated aldehyde | Similar mutagenicity profile |
3-Amino-1-methyl-5H-pyrido(4,3-b)indole | Heterocyclic amine | High mutagenicity; carcinogenic |
Properties
IUPAC Name |
(2E,4E)-3,4-dideuterionona-2,4-dienal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+/i6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXNZJDGDGPJ-GZPSEYJASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C\CCCC)/C(=C/C=O)/[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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